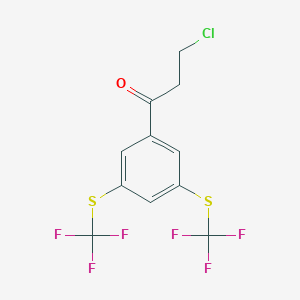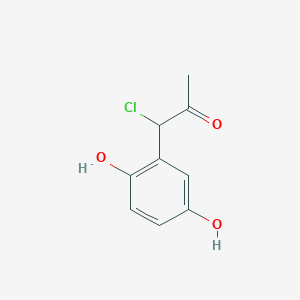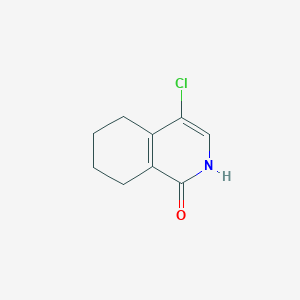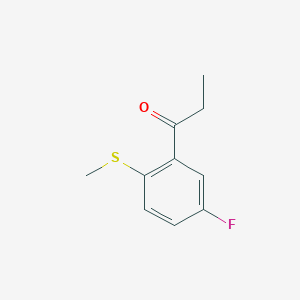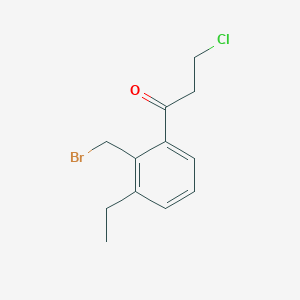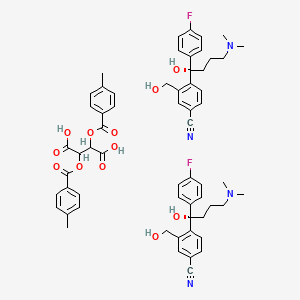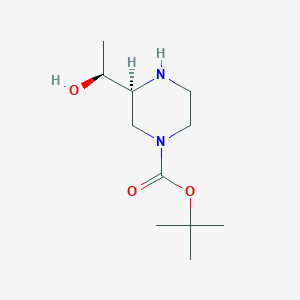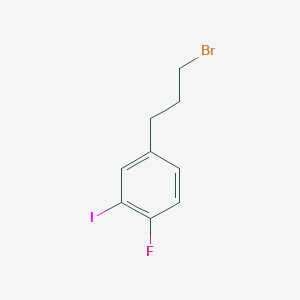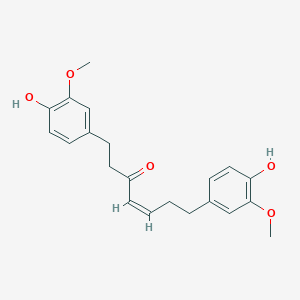![molecular formula C15H12Cl2O4 B14058978 Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a benzoannulene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the subsequent functionalization to introduce the dichloro and oxo groups. Common reagents used in these reactions include dichloromethane, acetic acid, and various catalysts to facilitate the cyclization and chlorination processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chlorination processes to introduce the dichloro groups efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloro groups or to reduce the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can introduce a variety of functional groups depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate the target’s function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane: Shares the dichloro and cyclopropane features but differs in the rest of the structure.
4-Hydroxy-2-quinolones: Similar in having a fused ring system but differs in functional groups and overall structure.
Uniqueness
Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is unique due to its specific combination of a cyclopropane ring fused to a benzoannulene system with dichloro and oxo functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H12Cl2O4 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
methyl 2-(3,3-dichloro-7-oxo-6-tricyclo[6.4.0.02,4]dodeca-1(12),8,10-trienyl)-2-oxoacetate |
InChI |
InChI=1S/C15H12Cl2O4/c1-21-14(20)13(19)9-6-10-11(15(10,16)17)7-4-2-3-5-8(7)12(9)18/h2-5,9-11H,6H2,1H3 |
Clave InChI |
PQLASADDIUPWEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1CC2C(C2(Cl)Cl)C3=CC=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


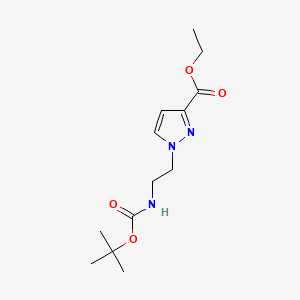
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
